molecular formula C20H16N2O2 B14135295 Benzene-1,3-diamine, 4,6-dibenzoyl-

Benzene-1,3-diamine, 4,6-dibenzoyl-

Cat. No.: B14135295
M. Wt: 316.4 g/mol
InChI Key: GSDOPSLIIMWICQ-UHFFFAOYSA-N
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Description

Benzene-1,3-diamine, 4,6-dibenzoyl- (IUPAC name: 4,6-dibenzoylbenzene-1,3-diamine) is a substituted aromatic diamine featuring benzoyl groups at the 4- and 6-positions of the benzene ring. This compound is structurally characterized by its electron-withdrawing benzoyl substituents, which significantly influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2,4-diamino-5-benzoylphenyl)-phenylmethanone

InChI

InChI=1S/C20H16N2O2/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2

InChI Key

GSDOPSLIIMWICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 4,6-dibenzoylbenzene-1,3-diamine with its analogs based on substituent type, molecular weight, and functional properties:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
Benzene-1,3-diamine, 4,6-dibenzoyl- 4,6-dibenzoyl Theoretical: ~376.4 N/A High polarity, potential use in polymers or coordination chemistry (inferred)
2-Methyl-4,6-bis(methylthio)benzene-1,3-diamine 4,6-methylthio, 2-methyl 244.4 106264-79-3 High thermal stability; used in polyurethane catalysts
4,6-Diisopropylbenzene-1,3-diamine 4,6-isopropyl 248.4 N/A Enhanced steric bulk; intermediate in organic synthesis

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The benzoyl groups in the target compound likely reduce electron density on the aromatic ring compared to methylthio (electron-donating) or isopropyl (steric but weakly donating) substituents. This would decrease nucleophilicity, impacting reactivity in polymerization or metal-coordination reactions.
  • Solubility: Methylthio derivatives exhibit moderate solubility in polar organic solvents (e.g., DMF, THF) due to sulfur’s polarity .
  • Thermal Stability: Methylthio-substituted diamines demonstrate exceptional thermal stability (>200°C), making them suitable for high-temperature polymer applications .

Biological Activity

Introduction

Benzene-1,3-diamine, 4,6-dibenzoyl- (also known as 4,6-dibenzoyl-1,3-phenylenediamine) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Benzene-1,3-diamine, 4,6-dibenzoyl- features two benzoyl groups attached to a benzene ring with two amine substituents. The presence of both amine and benzoyl functional groups contributes to its reactivity and biological activity.

Structural Formula

The structural formula can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Anticancer Activity

Research indicates that compounds similar to benzene-1,3-diamine derivatives exhibit significant anticancer properties. A study focusing on related compounds found that certain derivatives inhibited the growth of pancreatic cancer cells with an IC50 value as low as 0.58 μM . The mechanism of action often involves the inhibition of mitochondrial function and subsequent ATP depletion in cancer cells.

Antioxidant Properties

The antioxidant capacity of benzene-1,3-diamine derivatives has been noted in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The ability of these compounds to scavenge free radicals contributes to their therapeutic potential .

Cytotoxicity and Mechanisms

The cytotoxic effects of benzene derivatives can be attributed to their ability to form DNA adducts. For instance, p-benzoquinone, a metabolite of benzene, reacts with DNA leading to the formation of adducts that can disrupt normal cellular functions . This highlights the dual nature of benzene derivatives; while they may possess therapeutic properties, they also carry risks associated with genotoxicity.

Study on Anticancer Effects

A notable study evaluated the anticancer effects of various benzene derivatives including benzene-1,3-diamine. The results demonstrated that specific structural modifications could enhance potency against cancer cell lines. The study utilized structure-activity relationship (SAR) analysis to identify effective modifications .

Evaluation of Toxicity

Another research effort focused on evaluating the toxicity profiles of benzene-1,3-diamine derivatives. It was found that while some derivatives showed promising biological activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates careful consideration during drug development processes .

Data Table: Summary of Biological Activities

Activity Description IC50 Value
AnticancerInhibition of pancreatic cancer cell growth0.58 μM
AntioxidantScavenging free radicalsVaries by derivative
CytotoxicityInduces DNA adduct formation leading to cellular damageVaries by concentration

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